molecular formula C14H13BrO2 B7857930 4-Bromobenzyl-(3-methoxyphenyl)ether

4-Bromobenzyl-(3-methoxyphenyl)ether

Cat. No.: B7857930
M. Wt: 293.15 g/mol
InChI Key: KGGGKABYGPLGAE-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(3-methoxyphenyl)ether is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol It is characterized by the presence of a bromobenzyl group and a methoxyphenyl group connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(3-methoxyphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-Bromobenzyl chloride+3-MethoxyphenolK2CO3,DMFThis compound\text{4-Bromobenzyl chloride} + \text{3-Methoxyphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzyl chloride+3-MethoxyphenolK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3-methoxyphenyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ether linkage can be cleaved under reductive conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic substitution: Products like 4-azidobenzyl-(3-methoxyphenyl)ether.

    Oxidation: Products like 4-bromobenzyl-(3-methoxybenzoic acid).

    Reduction: Products like 4-bromobenzyl alcohol and 3-methoxyphenol.

Scientific Research Applications

4-Bromobenzyl-(3-methoxyphenyl)ether has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

    Pharmaceuticals: Investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: Used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(3-methoxyphenyl)ether depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl-(4-methoxyphenyl)ether
  • 3-Bromobenzyl-(4-methoxyphenyl)ether
  • 4-Bromodiphenyl ether

Uniqueness

4-Bromobenzyl-(3-methoxyphenyl)ether is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to different physical and chemical properties compared to its isomers and analogs .

Properties

IUPAC Name

1-bromo-4-[(3-methoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-3-2-4-14(9-13)17-10-11-5-7-12(15)8-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGKABYGPLGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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